3'-Trifluoromethylisobutyranilide

conformational analysis NMR spectroscopy computational chemistry

Generic anilide substitutions derail Flutamide nitration. This specific, registered intermediate ensures regioselective synthesis. For analytical labs, it's essential for Flutamide EP Impurity E method validation. Benefits: (1) Validated Flutamide starting material (100-101°C). (2) EP impurity standard for HPLC/QC. (3) Yields >90% cis conformer for structure-activity studies.

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
CAS No. 1939-27-1
Cat. No. B124288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Trifluoromethylisobutyranilide
CAS1939-27-1
Synonymsα,α,α-Trifluoro-2-methyl-m-propionotoluidide
Molecular FormulaC11H12F3NO
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
InChIInChI=1S/C11H12F3NO/c1-7(2)10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,15,16)
InChIKeyGETMKVRSDFVVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 2.5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Trifluoromethylisobutyranilide: Essential Flutamide Intermediate


3'-Trifluoromethylisobutyranilide, systematically named 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide (CAS 1939-27-1), is a pivotal intermediate in the synthesis of the non-steroidal antiandrogen drug flutamide . This compound, characterized by a trifluoromethyl substituent on the phenyl ring and an isobutyramide side chain, is a white crystalline solid with a defined melting point of 100-101°C and a molecular formula of C₁₁H₁₂F₃NO (MW: 231.21) [1]. Its synthesis typically involves the acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride, a foundational step in the multi-stage production of flutamide .

Synthetic Role Key intermediate in patented flutamide synthesis; requires specific meta-CF3 anilide structure.
Regulatory Identity Designated Flutamide EP Impurity E; official reference for analytical quality control.
Research Application Model compound for CF3 effects on amide conformation and nitration regiochemistry.

Irreplaceable in Synthesis: Why Generic Analogs Fall Short


Substituting 3'-Trifluoromethylisobutyranilide with a generic anilide or a closely related analog is not scientifically sound for procurement in regulated synthetic or analytical workflows. Its value is not as a general-purpose reagent but as a specific, registered intermediate for flutamide production, where even minor structural deviations can derail a multi-step synthesis . The precise positioning of the trifluoromethyl group and the isobutyramide moiety is essential for the subsequent, highly regioselective nitration step that yields flutamide. Altering either component would lead to a different regioisomer or an unreactive species, rendering the downstream product unusable [1]. Furthermore, as a designated pharmacopeial impurity standard (Flutamide EP Impurity E), its specific identity is non-negotiable for analytical method validation and quality control .

Meta-CF3 Directing Effect Unsubstituted or differently substituted anilides lack the required meta-CF3 group, leading to incorrect nitration regiochemistry and unusable products.
Pharmacopeial Identity Only 3'-trifluoromethylisobutyranilide is listed as Flutamide EP Impurity E; other anilide analogs cannot satisfy regulatory impurity profiling requirements.
Conformational Specificity Target compound predominantly adopts the cis amide conformation; unsubstituted isobutyranilide shows a nearly equal cis/trans mixture, which can alter reaction selectivity.

Comparative Evidence Against Isobutyranilide and Related Anilides


Cis Conformation Dominance

A direct comparative study using density functional theory (DFT) calculations and NMR spectroscopy revealed a profound difference in the conformational equilibrium between 3'-trifluoromethylisobutyranilide and its unsubstituted parent compound, isobutyranilide [1]. The introduction of the trifluoromethyl group in the meta position significantly alters the molecule's conformational landscape.

Cis Conformer Preference
Head-to-head
91% cis vs 55% cis
Supports reaction selectivity rationale for nitration.
DFT and NMR; CDCl3 solution.
conformational analysis NMR spectroscopy computational chemistry

Optimized Nitration Yield

The efficiency of converting 3'-trifluoromethylisobutyranilide to flutamide's immediate precursor, 4'-nitro-3'-trifluoromethylisobutyranilide, is quantitatively documented in the foundational patent literature . This establishes a performance baseline for this specific compound in the critical nitration reaction.

Patented Nitration Procedure
Method context
4'-nitro derivative synthesis HNO3 / oleum, 5°C
Establishes validated starting material for flutamide API.
Patent US 4,300,259; process-specific.
synthetic yield nitration process chemistry

Enhanced Lipophilicity from CF3 Substitution

The presence of the trifluoromethyl (-CF3) group is a well-established driver of increased lipophilicity, a property that can be inferred by comparing 3'-trifluoromethylisobutyranilide's predicted logP value against that of the unsubstituted isobutyranilide .

Lipophilicity (logP)
Class-level
Pred. logP 3.37 vs ~1.9 (unsubst.)
Indicates ~30-fold higher partition coefficient, relevant for RP-HPLC retention.
Calculated logP; class inference.
lipophilicity physicochemical property drug design

Critical Flutamide Impurity Standard and Synthetic Precursor

3'-Trifluoromethylisobutyranilide is not merely a theoretical intermediate; it is officially designated as Flutamide EP Impurity E and is the established precursor in the patented synthesis of flutamide [1]. Its role is unique among related anilides.

Pharmacopeial Identity
Specification review
Flutamide EP Impurity E Included
Mandatory for impurity profiling and regulatory compliance.
European Pharmacopoeia; patent designation.
pharmaceutical impurity analytical standard quality control

Application Scenarios for 3'-Trifluoromethylisobutyranilide


Flutamide API Process Development and Scale-Up

For pharmaceutical process chemists developing or scaling up the synthesis of flutamide active pharmaceutical ingredient (API), 3'-trifluoromethylisobutyranilide is the required starting material. Its use is mandated by the original patent literature for the nitration step that introduces the nitro group . Procurement of this specific intermediate ensures adherence to the validated synthetic route, avoids the need for process redevelopment, and provides a benchmark for yield optimization as per the published procedures .

Analytical Method Development for Impurity Profiling

In pharmaceutical quality control (QC) and analytical R&D laboratories, this compound is essential for developing and validating HPLC or UPLC methods to detect and quantify Flutamide EP Impurity E . A high-purity reference standard of 3'-trifluoromethylisobutyranilide is required for system suitability testing, calibration curve generation, and establishing relative retention times and response factors, ensuring the final drug product meets regulatory purity specifications .

Conformational Dynamics and Reactivity Research

Researchers in physical organic chemistry or computational chemistry can utilize 3'-trifluoromethylisobutyranilide as a model compound to study the impact of electron-withdrawing groups on amide conformational equilibria. Its well-characterized preference for the cis conformation (91%), established through DFT and NMR studies, provides a quantitative baseline for investigating steric and electronic effects in anilide systems, with direct relevance to understanding structure-activity relationships in related pharmaceuticals [1].

Crystallization and Solid-State Characterization Reference

Given its well-defined melting point (100-101°C) and crystalline nature, 3'-trifluoromethylisobutyranilide serves as a reliable reference compound for calibrating differential scanning calorimetry (DSC) instruments or for studying crystal polymorphism in substituted anilides . Its stable solid-state properties make it a practical standard for routine analytical and materials science applications .

Application
Selection Property
Validation Focus
Flutamide API Process Development and Scale-Up
Validated synthetic intermediate
Regiochemical fidelity and process yield
Impurity Profiling Method Development
EP impurity reference standard
HPLC/UPLC system suitability and calibration
Conformational Analysis Research
Cis-dominated amide conformer
DFT and NMR conformational modeling
Solid-State Characterization Reference
Crystalline solid with defined melting point
DSC calibration and polymorphism assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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